molecular formula C20H13ClN4O6 B11099757 N,N'-(2-chlorobenzene-1,4-diyl)bis(4-nitrobenzamide)

N,N'-(2-chlorobenzene-1,4-diyl)bis(4-nitrobenzamide)

Cat. No.: B11099757
M. Wt: 440.8 g/mol
InChI Key: FENOYOLGZCBVFT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[3-CHLORO-4-(4-NITROBENZAMIDO)PHENYL]-4-NITROBENZAMIDE is a complex organic compound that features both chloro and nitro functional groups These functional groups are known for their significant roles in enhancing the biological activity of molecules

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[3-CHLORO-4-(4-NITROBENZAMIDO)PHENYL]-4-NITROBENZAMIDE typically involves the reaction between 3-chloro-4-nitroaniline and 4-nitrobenzoyl chloride. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature for several hours to ensure complete conversion of the starting materials to the desired product .

Industrial Production Methods

On an industrial scale, the production of this compound may involve similar synthetic routes but optimized for larger batch sizes. This includes the use of continuous flow reactors to improve reaction efficiency and yield. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

N-[3-CHLORO-4-(4-NITROBENZAMIDO)PHENYL]-4-NITROBENZAMIDE can undergo various chemical reactions, including:

    Reduction: The nitro groups can be reduced to amines using reducing agents like hydrogen gas in the presence of a catalyst (e.g., palladium on carbon).

    Substitution: The chloro group can participate in nucleophilic substitution reactions, where it is replaced by other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Reduction: Common reagents include hydrogen gas with palladium on carbon, or chemical reducing agents like tin(II) chloride in hydrochloric acid.

    Substitution: Reagents such as sodium azide or potassium thiocyanate can be used under mild conditions to replace the chloro group.

Major Products Formed

    Reduction: The major products are the corresponding amines.

    Substitution: The products depend on the nucleophile used; for example, using sodium azide would yield an azido derivative.

Scientific Research Applications

N-[3-CHLORO-4-(4-NITROBENZAMIDO)PHENYL]-4-NITROBENZAMIDE has several applications in scientific research:

Mechanism of Action

The mechanism by which N-[3-CHLORO-4-(4-NITROBENZAMIDO)PHENYL]-4-NITROBENZAMIDE exerts its effects is primarily through its interaction with biological molecules. The nitro groups can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to antimicrobial or anticancer activities. The chloro group can also enhance the compound’s ability to penetrate cell membranes, increasing its efficacy .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[3-CHLORO-4-(4-NITROBENZAMIDO)PHENYL]-4-NITROBENZAMIDE is unique due to the presence of both chloro and nitro groups in specific positions, which can significantly enhance its biological activity and make it a valuable compound for various applications.

Properties

Molecular Formula

C20H13ClN4O6

Molecular Weight

440.8 g/mol

IUPAC Name

N-[3-chloro-4-[(4-nitrobenzoyl)amino]phenyl]-4-nitrobenzamide

InChI

InChI=1S/C20H13ClN4O6/c21-17-11-14(22-19(26)12-1-6-15(7-2-12)24(28)29)5-10-18(17)23-20(27)13-3-8-16(9-4-13)25(30)31/h1-11H,(H,22,26)(H,23,27)

InChI Key

FENOYOLGZCBVFT-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C(=O)NC2=CC(=C(C=C2)NC(=O)C3=CC=C(C=C3)[N+](=O)[O-])Cl)[N+](=O)[O-]

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.